molecular formula C24H20N4O3S B11174184 N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide

Cat. No.: B11174184
M. Wt: 444.5 g/mol
InChI Key: XKFKBCCODZVZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BENZAMIDO-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group and a 1,3,4-thiadiazole ring, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZAMIDO-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the benzamide group: The benzamide moiety can be introduced through a condensation reaction between an amine and a benzoyl chloride derivative.

    Coupling of the two fragments: The final step involves coupling the 1,3,4-thiadiazole ring with the benzamide group using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-BENZAMIDO-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-BENZAMIDO-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Biological Studies: It can be used to study enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound may be explored for its potential in creating novel materials with specific electronic or optical properties.

    Industrial Applications: It can be used in the development of new catalysts, polymers, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-BENZAMIDO-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Alternatively, it may bind to receptors and modulate their signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzamides: Compounds like N-(2-methoxyphenyl)benzamide and N-(4-methoxyphenyl)benzamide share structural similarities.

    Thiadiazoles: Compounds such as 2-amino-1,3,4-thiadiazole and 2-methyl-1,3,4-thiadiazole are structurally related.

Uniqueness

3-BENZAMIDO-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is unique due to the combination of the benzamide and 1,3,4-thiadiazole moieties, which may confer distinct biological activities and chemical properties not observed in other similar compounds.

Properties

Molecular Formula

C24H20N4O3S

Molecular Weight

444.5 g/mol

IUPAC Name

3-benzamido-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C24H20N4O3S/c1-31-20-13-6-5-10-17(20)15-21-27-28-24(32-21)26-23(30)18-11-7-12-19(14-18)25-22(29)16-8-3-2-4-9-16/h2-14H,15H2,1H3,(H,25,29)(H,26,28,30)

InChI Key

XKFKBCCODZVZIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.